molecular formula C8H9N3 B189549 [(2-Aminophenyl)amino]acetonitrile CAS No. 60093-60-9

[(2-Aminophenyl)amino]acetonitrile

Cat. No.: B189549
CAS No.: 60093-60-9
M. Wt: 147.18 g/mol
InChI Key: NTIDIUHUNFFTOV-UHFFFAOYSA-N
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Description

[(2-Aminophenyl)amino]acetonitrile is an organic compound with the molecular formula C8H8N2. It is also known by other names such as 2-aminophenylacetonitrile and 2-aminobenzyl cyanide . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Aminophenyl)amino]acetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-nitrobenzyl cyanide with hydrogen in the presence of a palladium catalyst to yield 2-aminobenzyl cyanide . Another method involves the reduction of 2-nitrobenzyl cyanide using iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminophenyl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzyl cyanides .

Scientific Research Applications

[(2-Aminophenyl)amino]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Aminophenyl)amino]acetonitrile involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist, depending on the target. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[(2-Aminophenyl)amino]acetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields .

Properties

IUPAC Name

2-(2-aminoanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIDIUHUNFFTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285534
Record name [(2-aminophenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60093-60-9
Record name NSC42198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-aminophenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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